molecular formula C11H6ClN3 B13892124 3-(6-Chloropyridazin-4-yl)benzonitrile

3-(6-Chloropyridazin-4-yl)benzonitrile

Cat. No.: B13892124
M. Wt: 215.64 g/mol
InChI Key: SRQVKMPBIXKXLN-UHFFFAOYSA-N
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Description

3-(6-Chloropyridazin-4-yl)benzonitrile is an organic compound with the molecular formula C11H6ClN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a 6-chloropyridazin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridazin-4-yl)benzonitrile typically involves the reaction of 6-chloropyridazine with benzonitrile under specific conditions. One common method involves heating a suspension of this compound in acetic acid at 80°C for 24 hours. The reaction mixture is then cooled to room temperature, water is added, and the solid product is filtered off and dried .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridazin-4-yl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce pyridazine N-oxides.

Scientific Research Applications

3-(6-Chloropyridazin-4-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridazin-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(6-Chloropyridazin-4-yl)benzonitrile can be compared with other similar compounds, such as:

    3-(6-Chloropyridazin-3-yl)benzonitrile: This compound has a similar structure but differs in the position of the chlorine atom on the pyridazine ring.

    Benzonitrile Derivatives: Other benzonitrile derivatives with different substituents on the benzene ring or pyridazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H6ClN3

Molecular Weight

215.64 g/mol

IUPAC Name

3-(6-chloropyridazin-4-yl)benzonitrile

InChI

InChI=1S/C11H6ClN3/c12-11-5-10(7-14-15-11)9-3-1-2-8(4-9)6-13/h1-5,7H

InChI Key

SRQVKMPBIXKXLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=NN=C2)Cl)C#N

Origin of Product

United States

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